![molecular formula C16H16N4OS2 B11678206 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11678206.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-tiofen-2-ilmetiliden]acetohidrazida es un complejo compuesto orgánico que presenta un grupo benzimidazol unido a un anillo de tiofeno a través de un puente sulfanyl y un grupo acetohidrazida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-tiofen-2-ilmetiliden]acetohidrazida normalmente implica los siguientes pasos:
Formación del Grupo Bencimidazol: El anillo benzimidazol se sintetiza mediante la condensación de o-fenilendiamina con un ácido carboxílico adecuado o sus derivados en condiciones ácidas.
Introducción del Grupo Sulfanyl: El derivado de benzimidazol se hace reaccionar entonces con un agente alquilante, como yoduro de etilo, para introducir el grupo etilo en el átomo de nitrógeno. El compuesto resultante se trata posteriormente con un reactivo de tiol para introducir el grupo sulfanyl.
Formación del Grupo Acetohidrazida: El tiofeno-2-carbaldehído se condensa con hidrato de hidrazina para formar la hidrazona correspondiente. Este intermedio se hace reaccionar entonces con el derivado de benzimidazol para formar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, un control preciso de las condiciones de reacción y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-tiofen-2-ilmetiliden]acetohidrazida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo sulfanyl puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo hidrazona puede reducirse para formar hidrazinas.
Sustitución: El anillo de tiofeno puede experimentar reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como el bromo o los agentes clorantes.
Principales Productos
Oxidación: Sulfoxidos o sulfonas.
Reducción: Hidrazinas.
Sustitución: Derivados halogenados del tiofeno.
Aplicaciones Científicas De Investigación
2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-tiofen-2-ilmetiliden]acetohidrazida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se investiga su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para su uso en semiconductores orgánicos y materiales fotovoltaicos.
Estudios Biológicos: Se utiliza en estudios para comprender su interacción con macromoléculas biológicas y su potencial como agente terapéutico.
Mecanismo De Acción
El mecanismo de acción de 2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-tiofen-2-ilmetiliden]acetohidrazida implica su interacción con dianas moleculares específicas. Se sabe que el grupo benzimidazol interactúa con el ADN y las proteínas, lo que podría interrumpir su función. El anillo de tiofeno puede mejorar la capacidad del compuesto para penetrar las membranas celulares, aumentando su biodisponibilidad. El grupo hidrazona puede formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-tiofen-2-ilmetiliden]acetohidrazida
- 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-tiofen-2-ilmetiliden]acetohidrazida
- 2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-3-(2-nitrofenil)-2-propeniliden]acetohidrazida
Unicidad
La singularidad de 2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-tiofen-2-ilmetiliden]acetohidrazida reside en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C16H16N4OS2 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-2-20-14-8-4-3-7-13(14)18-16(20)23-11-15(21)19-17-10-12-6-5-9-22-12/h3-10H,2,11H2,1H3,(H,19,21)/b17-10+ |
Clave InChI |
DKTDSUXYQFVXRI-LICLKQGHSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CS3 |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678123.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678134.png)
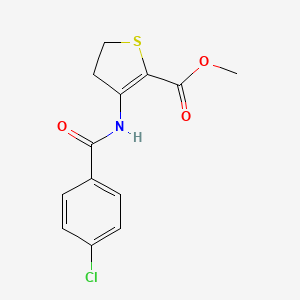
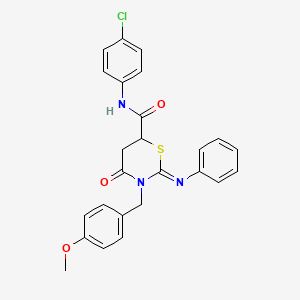
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11678147.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678157.png)
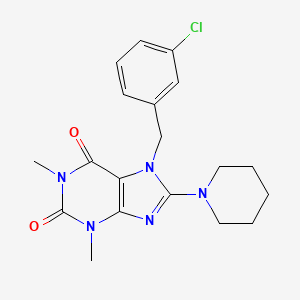
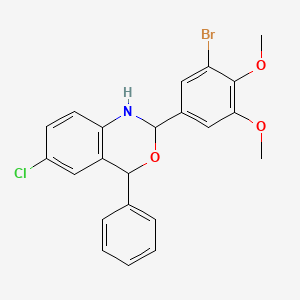
![3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678173.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11678176.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11678185.png)
![N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11678187.png)
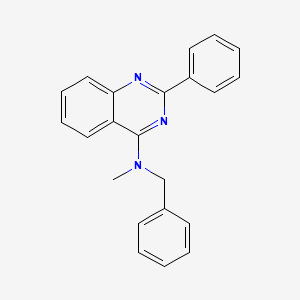
![2-[4-(2-Methoxyphenyl)-6-phenylpyridin-2-yl]phenol](/img/structure/B11678204.png)
